molecular formula C11H10N2OS B1424975 6-(3-methoxyphenyl)pyridazine-3(2H)-thione CAS No. 1226228-87-0

6-(3-methoxyphenyl)pyridazine-3(2H)-thione

Cat. No.: B1424975
CAS No.: 1226228-87-0
M. Wt: 218.28 g/mol
InChI Key: BRKHZIOGLJREBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-methoxyphenyl)pyridazine-3(2H)-thione is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The synthesis of compounds related to 6-(3-methoxyphenyl)pyridazine-3(2H)-thione has been explored for potential antibacterial applications. One study involved synthesizing thieno[2,3-c]pyridazines with antibacterial properties, using a related compound as a starting material (Al-Kamali et al., 2014).

Corrosion Inhibition

Research has also focused on pyridazine derivatives, including those related to this compound, for corrosion inhibition. A study investigated the effectiveness of pyridazine derivatives in protecting mild steel in acidic environments (Khadiri et al., 2016).

Synthesis of Functionalized Compounds

The chemical versatility of this compound-related compounds has been explored in the synthesis of various functionalized derivatives, including 1H-pyrimidine-2-ones/thiones, pyridazine, and imidazole (Sarıpınar et al., 2006).

Antiproliferative Activity

There has been interest in synthesizing compounds related to this compound for antiproliferative activity. One such compound demonstrated promising results in inhibiting cell growth, suggesting potential applications in cancer research (Nassar et al., 2016).

Polymer Feedstock

A novel approach has been taken to synthesize aromatic N-heterocycles derived from biomass, including a pyridazine-based compound, for use as polymer feedstock. This research highlights the potential of these compounds in creating high-performance polymers with flame retardancy properties (Qi et al., 2019).

Properties

IUPAC Name

3-(3-methoxyphenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-14-9-4-2-3-8(7-9)10-5-6-11(15)13-12-10/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKHZIOGLJREBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.